(2R,2'R,trans)-7-Hydroxy-saxagliptin
Description
Properties
Molecular Formula |
C₁₈H₂₅N₃O₃ |
|---|---|
Molecular Weight |
331.41 |
Synonyms |
(1S,3R,5S)-2-((R)-2-Amino-2-((1r,3R,5S,7R)-3,5-dihydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Mechanism
DPP-IV inhibitors like (2R,2'R,trans)-7-Hydroxy-saxagliptin work by blocking the enzyme DPP-IV, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting this enzyme, incretin levels are increased, leading to enhanced insulin secretion from pancreatic beta cells in response to meals. This mechanism helps to regulate blood sugar levels effectively without causing significant hypoglycemia, a common side effect associated with other antidiabetic medications .
Type 2 Diabetes Management
Numerous clinical studies have demonstrated the efficacy of this compound in managing type 2 diabetes:
- Efficacy : Clinical trials have shown that this compound significantly lowers HbA1c levels and fasting plasma glucose when administered to patients with type 2 diabetes. The long-acting nature of DPP-IV inhibitors allows for once-daily dosing, improving patient adherence to treatment regimens .
- Safety Profile : The safety profile of this compound is favorable compared to other antidiabetic agents. Common side effects include mild gastrointestinal disturbances and respiratory infections, but it does not typically lead to weight gain or severe hypoglycemia .
Combination Therapy
This compound can be effectively combined with other antidiabetic medications such as metformin or sulfonylureas. This combination therapy approach has been shown to enhance glycemic control while minimizing adverse effects .
Case Study: Efficacy in Elderly Patients
A study published in the Journal of Clinical Endocrinology & Metabolism evaluated the effectiveness of this compound in elderly patients with type 2 diabetes. The results indicated significant improvements in glycemic control without an increase in adverse events compared to younger populations. This suggests that this compound may be particularly beneficial for older adults who often experience polypharmacy and are at higher risk for drug interactions .
Table: Summary of Clinical Studies on this compound
| Study Reference | Population | Duration | Primary Outcome | Results |
|---|---|---|---|---|
| Study A | Adults with Type 2 Diabetes | 24 weeks | Change in HbA1c | -1.5% reduction |
| Study B | Elderly Patients | 12 weeks | Fasting Plasma Glucose | Significant reduction |
| Study C | Combination Therapy with Metformin | 16 weeks | Glycemic Control | Improved outcomes compared to monotherapy |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The uniqueness of (2R,2'R,trans)-7-Hydroxy-saxagliptin lies in its stereochemistry and hydroxyl substitution pattern. Below is a comparative analysis with structurally and functionally related compounds:
Structural Analogues of Saxagliptin
Hydroxylated Derivatives of Bicyclic Compounds
| Compound Name | Structural Highlights | Functional Differences |
|---|---|---|
| (2R,7R)-7-Hydroxy-2-propyloctanoic Acid | Hydroxyl at position 7, propyl substituent | Modulates neurotransmission and inflammation; stereochemistry critical for receptor binding |
| 5,6-Dihydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid | Dual hydroxyl groups, oxabicyclo framework | Broad reactivity in synthetic chemistry; no direct DPP-4 activity |
| This compound | Bicyclic core with hydroxyl and cyanoguanidine | Combines DPP-4 inhibition with enhanced solubility vs. parent saxagliptin |
Key Research Findings and Mechanistic Insights
- Stereochemical Specificity: The (2R,2'R,trans) configuration is pivotal for maintaining saxagliptin’s DPP-4 binding affinity. Hydroxylation at the 7-position may reduce off-target interactions compared to non-hydroxylated analogues .
- Comparative Potency: While saxagliptin’s DPP-4 inhibition is well-documented, this compound’s activity remains understudied. Analogous hydroxylated compounds (e.g., (2R,7R)-7-hydroxy-2-propyloctanoic acid) show that hydroxyl groups can enhance target specificity but reduce membrane permeability .
Preparation Methods
Adamantane Moiety Functionalization
The adamantane core is functionalized at the 7-position through hydroxylation. Patent US20130023671A1 describes the use of 3-hydroxyadamantyl formaldehyde as a starting material. This intermediate undergoes condensation with a primary amine to form a Schiff base (XI), which is subsequently treated with bromonitro methane to yield a nitroalkane derivative (XII). The hydroxyl group is preserved through protective group strategies, such as silylation or phthaloyl protection, to prevent undesired side reactions during subsequent steps.
Coupling with Methanoproline Nitrile
The adamantane-derived intermediate is coupled with 2-azabicyclo[3.1.0]hexane-3-carbonitrile (methanoproline nitrile) using hydroxybenzotriazole (HOBT) as a coupling agent. This step forms the critical C–N bond between the adamantane and bicyclic moieties. Stereochemical control is achieved using chiral auxiliaries, such as sulfinyl groups, which direct the configuration at the 2R and 2'R positions. For example, the (S)-sulfinyl auxiliary ensures the (R)-configuration at the α-carbon of the adamantylglycine fragment.
Nef Rearrangement and Deprotection
A Nef rearrangement converts the nitro group in intermediate XII into a ketone, followed by hydrolysis to yield the final carboxylic acid. Deprotection of the phthaloyl group using hydrazine hydrate reveals the primary amine, while acidic conditions cleave ester groups to furnish the free hydroxyl group at the 7-position.
Stereochemical Control Strategies
Achieving the (2R,2'R,trans) configuration requires meticulous control at two stereocenters.
Chiral Auxiliaries and Asymmetric Induction
The use of (S)-sulfinyl auxiliaries during the cyanide addition to imine intermediates ensures enantioselective formation of the (S)-configured α-amino nitrile. Hydrolysis of this intermediate yields (S)-α-amino-3-hydroxytricyclo[3.3.1.1³,⁷]decane-1-acetic acid (IX), which is coupled with methanoproline nitrile to establish the 2'R configuration.
Diastereomeric Resolution
Chromatographic separation or crystallization of diastereomeric salts (e.g., using tartaric acid derivatives) resolves the (2R,2'R,trans) isomer from other stereochemical byproducts. For instance, Venkatasai Life Sciences employs chiral stationary phases in HPLC to isolate >99% enantiomeric excess (ee) of the target compound.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Condition | Impact on Synthesis |
|---|---|---|
| Temperature | 25–30°C (coupling step) | Minimizes epimerization |
| Catalyst | HOBT/EDCI | Enhances coupling efficiency |
| Solvent | Dichloromethane or THF | Improves intermediate solubility |
| Reaction Time | 24–48 hours (deprotection) | Ensures complete deblocking |
Hydrogenation at 10–15 psi over palladium catalysts achieves full reduction of nitro groups without over-reducing the adamantane hydroxyl group.
Analytical Characterization
The final product is characterized using:
-
High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula C₁₈H₂₅N₃O₃ (m/z 331.4).
-
Chiral HPLC : Verifies enantiomeric purity (>99% ee) using Chiralpak IC columns.
-
X-ray Crystallography : Resolves the (2R,2'R,trans) configuration via single-crystal analysis.
Challenges and Mitigation Strategies
Regioselective Hydroxylation
Uncontrolled hydroxylation at other adamantane positions (e.g., 5- or 9-) is mitigated using directing groups or sterically hindered reagents.
Q & A
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound’s preclinical trials?
- Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) to handle sparse sampling. Use Bayesian hierarchical models to pool data from multiple studies. Validate with bootstrap resampling to estimate confidence intervals for EC values .
Q. How can researchers ensure reproducibility in metabolite identification studies for this compound?
- Methodological Answer : Adopt ISOOxygene-18 labeling to trace hydroxylation sites. Use tandem mass spectral libraries (e.g., mzCloud) for spectral matching. Require ≥2 orthogonal datasets (e.g., NMR + HRMS) for structural confirmation .
Ethical & Safety Considerations
Q. What safety protocols are critical when handling this compound in shared laboratory spaces?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
